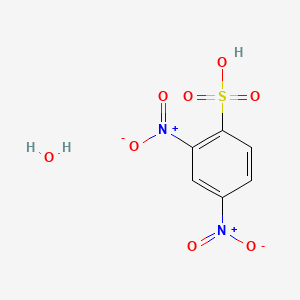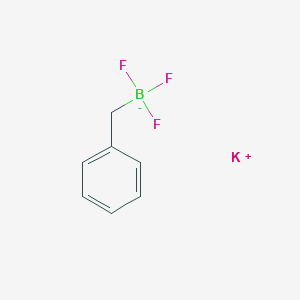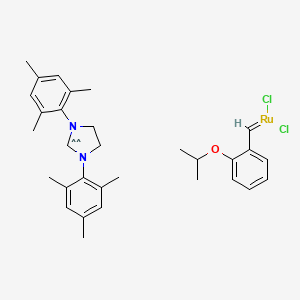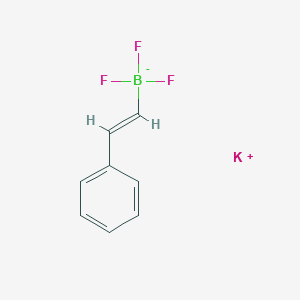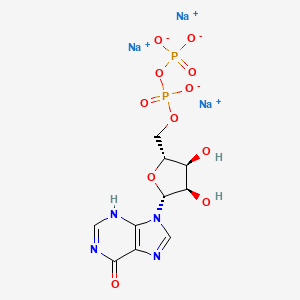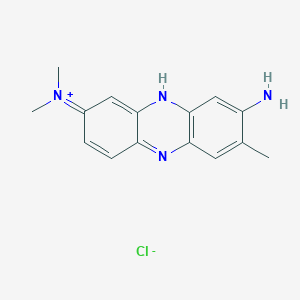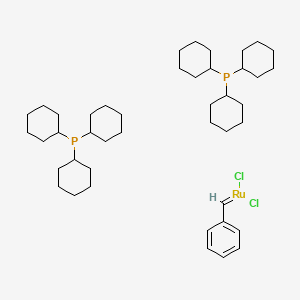
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
Übersicht
Beschreibung
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium, also known as Grubbs Catalyst, is a widely used catalyst in organic synthesis . It is often used for acyclic diene metathesis polymerization (ADMET), Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins, ring opening metathesis (ROM), olefin cross metathesis (CM), and ring closing metathesis (RCM) of terminal olefins under a variety of reactions conditions .
Molecular Structure Analysis
The empirical formula of Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is C43H72Cl2P2Ru . The molecular weight is 822.96 g/mol .Chemical Reactions Analysis
As mentioned earlier, Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is used as a catalyst in various types of metathesis reactions, including ADMET, ROMP, ROM, CM, and RCM .Physical And Chemical Properties Analysis
The molecular weight of Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is 823.96 g/mol . The boiling point is 383.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Olefin Metathesis
Grubbs Catalysts are a series of transition metal carbene complexes used as catalysts for olefin metathesis . They are named after Robert H. Grubbs, the chemist who supervised their synthesis . They are popular in synthetic organic chemistry due to their tolerance of many functional groups in the alkene substrates, air-tolerance, and compatibility with a wide range of solvents .
Asymmetric Hydrogenation
The catalyst has been used in the asymmetric hydrogenation of aromatic and heteroaromatic ketones . By combining ruthenium complexes, various aromatic and heteroaromatic ketones were smoothly reacted, yielding valuable chiral alcohols with extremely high 99.9% ee .
Organic Synthesis
Grubbs Catalysts are widely used in organic synthesis . They provide different levels of activity and selectivity in the metathesis reaction .
Chemical Production
These catalysts are also used in chemical production . They have been developed in several generations, each providing different levels of activity and selectivity in the metathesis reaction .
Polymer Synthesis
Grubbs Catalysts are used in polymer synthesis . They are particularly useful for acyclic diene metathesis polymerization (ADMET), Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins, ring opening metathesis (ROM), olefin cross metathesis (CM) and ring closing metathesis (RCM) of terminal olefins under a variety of reactions conditions .
Fine Chemical Synthesis
The catalyst is mainly applied to fine chemical synthesis . Large-scale commercial applications of olefin metathesis almost always employ heterogeneous catalysts or ill-defined systems based on ruthenium trichloride .
Pharmaceutical Applications
Organometallics like Grubbs Catalysts are useful reagents, catalysts, and precursor materials with applications in pharmaceuticals .
LED Manufacturing
Grubbs Catalysts also find applications in LED manufacturing due to their high functional group selectivity in olefin metathesis reactions and stabilities in aqueous media .
Wirkmechanismus
Target of Action
The primary target of the Grubbs Catalyst 1st Generation is olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond . The catalyst is used to rearrange the carbon atoms in olefins, a process known as olefin metathesis .
Mode of Action
The Grubbs Catalyst 1st Generation operates through a mechanism known as olefin metathesis . This process involves the breaking and reforming of carbon-carbon double bonds in olefins . The catalyst facilitates the exchange of substituents between different olefins, a process known as transalkylidenation . This rotation of the benzylidene ligand serves as a toggle switch to trigger metathesis .
Biochemical Pathways
The Grubbs Catalyst 1st Generation affects several biochemical pathways, including:
- Acyclic Diene Metathesis Polymerization (ADMET) : This process involves the polymerization of acyclic dienes .
- Ring-Opening Metathesis Polymerization (ROMP) : This process involves the polymerization of strained cyclic olefins .
- Ring Opening Metathesis (ROM) : This process involves the opening of cyclic olefins .
- Olefin Cross Metathesis (CM) : This process involves the intermolecular reaction of terminal vinyl groups .
- Ring Closing Metathesis (RCM) : This process involves the closing of terminal olefins under a variety of reaction conditions .
Pharmacokinetics
It is known that the catalyst is stable and can be handled easily outside of the reaction flask .
Result of Action
The result of the action of the Grubbs Catalyst 1st Generation is the rearrangement of carbon atoms in olefins . This allows for the synthesis of a wide range of organic compounds, including polymers, biopolymers, and chemotherapeutic agents .
Action Environment
The Grubbs Catalyst 1st Generation is tolerant of many functional groups in the alkene substrates, is air-tolerant, and is compatible with a wide range of solvents . It is also known to be stable and can be handled easily outside of the reaction flask . Early catalysts were highly sensitive to air and moisture .
Safety and Hazards
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is classified as a flammable solid (Category 2, H228) according to GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Safety measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium, as a Grubbs Catalyst, continues to be widely used in organic synthesis . Its future directions are likely to involve further exploration of its potential in various types of metathesis reactions and the development of new synthetic methodologies.
Eigenschaften
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBGYBHLCEVMK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




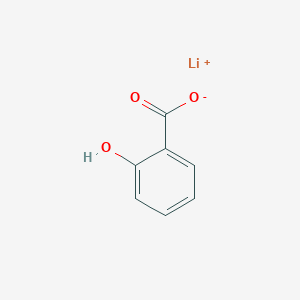

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B7802416.png)
